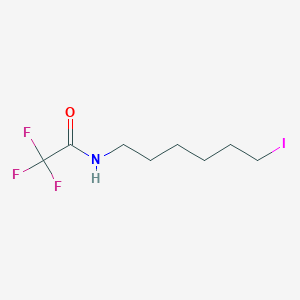

2,2,2-Trifluoro-N-(6-iodohexyl)acetamide

Descripción

2,2,2-Trifluoro-N-(6-iodohexyl)acetamide (CAS: 50781-52-7) is a fluorinated acetamide derivative featuring a six-carbon alkyl chain terminated by an iodine atom at the 6-position. Its molecular formula is C₈H₁₃F₃INO, with a molecular weight of 347.10 g/mol. The trifluoroacetamide moiety imparts strong electron-withdrawing properties, influencing the compound’s stability and reactivity. This compound is primarily utilized in research settings as an intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and materials for crystallographic studies due to its heavy atom effect .

Propiedades

Número CAS |

51224-10-3 |

|---|---|

Fórmula molecular |

C8H13F3INO |

Peso molecular |

323.09 g/mol |

Nombre IUPAC |

2,2,2-trifluoro-N-(6-iodohexyl)acetamide |

InChI |

InChI=1S/C8H13F3INO/c9-8(10,11)7(14)13-6-4-2-1-3-5-12/h1-6H2,(H,13,14) |

Clave InChI |

NIHKLIXQNLLSOK-UHFFFAOYSA-N |

SMILES |

C(CCCI)CCNC(=O)C(F)(F)F |

SMILES canónico |

C(CCCI)CCNC(=O)C(F)(F)F |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

To contextualize the properties and applications of 2,2,2-trifluoro-N-(6-iodohexyl)acetamide, the following structurally related acetamide derivatives are analyzed:

Table 1: Structural and Functional Comparison

Key Findings

Substituent Effects on Reactivity :

- The iodine atom in 2,2,2-trifluoro-N-(6-iodohexyl)acetamide provides a unique handle for radiolabeling or Suzuki-Miyaura cross-coupling , unlike hydroxyl or phenyl derivatives .

- Thiol-containing analogs (e.g., 2-mercaptoethyl) exhibit higher reactivity toward disulfide bond formation, useful in bioconjugation .

Physicochemical Properties :

- The 6-iodohexyl chain increases lipophilicity (logP ~3.2 estimated), enhancing membrane permeability compared to hydrophilic derivatives like 2,2,2-trifluoro-N-(6-hydroxyhexyl)acetamide (logP ~1.5) .

- Aromatic derivatives (e.g., 4-iodophenyl) display higher thermal stability due to resonance stabilization .

Applications: Pharmaceuticals: Benzothiazole-based analogs (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide) show antimicrobial properties, while the iodine in the target compound may aid in radiopharmaceutical synthesis . Agrochemicals: Chlorinated acetamides (e.g., alachlor) are herbicides, but iodine-substituted variants are less common, suggesting niche roles in pesticide development . Crystallography: The iodine atom in 2,2,2-trifluoro-N-(6-iodohexyl)acetamide improves X-ray diffraction resolution, a feature absent in non-halogenated analogs .

Synthetic Challenges :

- Microwave-assisted synthesis (e.g., 19% yield for N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-(trifluoromethyl)phenyl)acetamide) highlights the difficulty in optimizing reactions for halogenated derivatives .

Data Tables

Table 2: Physicochemical Properties

| Compound | logP (Predicted) | Solubility (mg/mL) | Melting Point (°C) |

|---|---|---|---|

| 2,2,2-Trifluoro-N-(6-iodohexyl)acetamide | 3.2 | 0.15 (DMSO) | Not reported |

| 2,2,2-Trifluoro-N-(6-hydroxyhexyl)acetamide | 1.5 | 4.8 (Water) | 98–102 |

| 2,2,2-Trifluoro-N-(4-iodophenyl)acetamide | 2.8 | 0.08 (Ethanol) | 145–148 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.